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Compound of Interest

Compound Name: Linzagolix Choline

Cat. No.: B608583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Linzagolix Choline,

an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, in the research and

treatment of common gynecological disorders such as uterine fibroids and endometriosis.[1][2]

[3] This document details the mechanism of action, summarizes key clinical trial data, and

provides example protocols for researchers.

Introduction to Linzagolix Choline
Linzagolix is a selective, non-peptide, small molecule GnRH receptor antagonist.[2][4] By

competitively binding to and blocking GnRH receptors in the pituitary gland, it modulates the

hypothalamic-pituitary-gonadal (HPG) axis. This action leads to a rapid, dose-dependent

reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH),

which in turn suppresses the production of ovarian hormones like estradiol and progesterone.

As uterine fibroids and endometriosis are estrogen-dependent conditions, this reduction in

circulating estrogen helps to alleviate symptoms. Linzagolix has been approved in the

European Union for the treatment of moderate to severe symptoms of uterine fibroids in adult

women of reproductive age.

Mechanism of Action
Linzagolix exerts its therapeutic effect by competitively inhibiting GnRH receptors in the anterior

pituitary gland. This blockade prevents the natural pulsatile GnRH signaling from the
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hypothalamus, leading to a decrease in the synthesis and release of gonadotropins (LH and

FSH). The subsequent reduction in ovarian stimulation results in lower circulating levels of

estradiol and progesterone, which are key drivers for the growth and symptoms of uterine

fibroids and endometriosis. Unlike GnRH agonists which cause an initial surge in hormones,

Linzagolix provides immediate suppression.
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Caption: Linzagolix Signaling Pathway.

Pharmacokinetics and Pharmacodynamics
Linzagolix is characterized by its rapid oral absorption and dose-linear pharmacokinetics. It has

a high oral bioavailability and a half-life that supports once-daily dosing. The administration of

Linzagolix results in a dose-dependent suppression of estradiol.

Table 1: Pharmacokinetic Properties of Linzagolix
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Parameter Value Reference

Absorption

Rapidly absorbed, Cmax
~2 hours post-
administration

Bioavailability High (80%)

Protein Binding >99% (primarily to albumin)

Half-life 15-18 hours

Metabolism
Primarily excreted in urine,

about one-third in feces

Food Effect No relevant food effect

| Drug Interactions | Low risk of interaction with CYP3A4 enzymes | |

Table 2: Pharmacodynamic Effects of Linzagolix on Serum Estradiol

Dosage
Median Estradiol
(E2) Level

Effect Reference

75 mg daily 20-60 pg/mL Partial suppression

100 mg daily 20-60 pg/mL Partial suppression

200 mg daily < 20 pg/mL Full suppression

100/200 mg + ABT* 20-60 pg/mL
Partial suppression

maintained

*ABT: Add-back therapy (1 mg Estradiol / 0.5 mg Norethisterone Acetate)

Application in Uterine Fibroids Research
Linzagolix has been extensively studied for the treatment of heavy menstrual bleeding (HMB)

associated with uterine fibroids, primarily in the Phase 3 PRIMROSE 1 and 2 trials.
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Data Presentation
The PRIMROSE trials demonstrated that Linzagolix, with or without add-back therapy (ABT),

significantly reduced menstrual blood loss compared to placebo.

Table 3: Efficacy of Linzagolix in Uterine Fibroids (PRIMROSE 1 & 2 at 24 Weeks)

Endpoint
Linzagoli
x 100mg

Linzagoli
x 200mg

Linzagoli
x 100mg
+ ABT

Linzagoli
x 200mg
+ ABT

Placebo
Referenc
e

Respond
er Rate
(%)*

56.4% 75.5% 63.3% 89.1% 29.4%

Amenorrhe

a Rate (%)
32.7% 52.8% 30.6% 56.4% 3.9%

Reduction

in Fibroid

Volume

Significant

reduction

-45% to

-49%

Statistically

insignifican

t

Significant

reduction
N/A

Reduction

in Uterine

Volume

Significant

reduction

Significant

reduction

Statistically

insignifican

t

Significant

reduction
N/A

*Responder Rate: Menstrual blood loss volume < 80 mL and a ≥50% reduction from baseline.

Experimental Protocol: Phase 3 Trial for Uterine Fibroids
(Adapted from PRIMROSE studies)
This protocol outlines a randomized, double-blind, placebo-controlled study to evaluate the

efficacy and safety of Linzagolix for treating HMB associated with uterine fibroids.

Objective: To assess if Linzagolix (with and without ABT) reduces menstrual blood loss

compared to placebo over 24 weeks.

Study Design: A multicenter, randomized, parallel-group, double-blind, placebo-controlled

Phase 3 trial.
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Participant Population:

Inclusion Criteria: Premenopausal women aged 18 years or older with a diagnosis of

uterine fibroids confirmed by ultrasound and experiencing heavy menstrual bleeding (≥80

mL blood loss per cycle).

Exclusion Criteria: Pregnancy, desire for pregnancy during the study, contraindications to

GnRH antagonists or hormonal therapy, significant comorbidities.

Randomization and Intervention: Participants are randomized (e.g., in a 1:1:1:1:1 ratio) to

one of five treatment arms for 24 weeks:

Linzagolix 100 mg once daily

Linzagolix 200 mg once daily

Linzagolix 100 mg once daily with ABT (1 mg estradiol/0.5 mg norethisterone acetate)

Linzagolix 200 mg once daily with ABT

Placebo once daily

Endpoints:

Primary Endpoint: Responder rate at 24 weeks, defined as menstrual blood loss volume <

80 mL and a ≥50% reduction from baseline.

Secondary Endpoints: Rate of amenorrhea, change in fibroid and uterine volume,

improvement in pain scores, and quality of life assessments.

Assessments:

Menstrual blood loss is quantified using the alkaline hematin method.

Pain is assessed using a validated scale (e.g., Numeric Rating Scale).

Uterine and fibroid volume are measured by transvaginal ultrasound or MRI.
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Safety is monitored through adverse event reporting, clinical laboratory tests, and bone

mineral density (BMD) scans (e.g., DXA) at baseline and follow-up visits.

Statistical Analysis: The primary efficacy analysis is performed on the intent-to-treat

population. The proportion of responders in each active treatment group is compared with

the placebo group using a Cochran-Mantel-Haenszel test.
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(N=1012)

Randomization
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Caption: Workflow for PRIMROSE Uterine Fibroid Trials.

Application in Endometriosis Research
Linzagolix has also been evaluated for its efficacy in managing moderate-to-severe

endometriosis-associated pain in the EDELWEISS clinical trial program.

Data Presentation
The EDELWEISS 3 trial showed that Linzagolix, particularly the 200 mg dose with ABT,

significantly reduced dysmenorrhea (menstrual pain) and non-menstrual pelvic pain.

Table 4: Efficacy of Linzagolix in Endometriosis (EDELWEISS 3 at 3 Months)

Endpoint
Linzagolix
75mg

Linzagolix
200mg + ABT

Placebo Reference

Dysmenorrhea
Responders
(%)*

44.0%
(p<0.001)

72.9%
(p<0.001)

23.5%

Non-Menstrual

Pelvic Pain

Responders (%)*

38.9% (p=0.279) 47.3% (p=0.007) 30.9%

Overall Pelvic

Pain Responders

56.4% (p=0.039

vs placebo)

56.3% (p=0.034

vs placebo)
34.5%

Dyschezia

(Painful Bowel

Movements)

Reduction

Significant

Improvement

Significant

Improvement
N/A

*Responder: Clinically meaningful reduction in pain score with stable or decreased analgesic

use.
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Experimental Protocol: Phase 3 Trial for Endometriosis
(Adapted from EDELWEISS 3 study)
This protocol describes a study to evaluate Linzagolix for the treatment of moderate-to-severe

pain associated with endometriosis.

Objective: To determine the efficacy and safety of Linzagolix (75 mg alone and 200 mg with

ABT) compared to placebo in reducing endometriosis-associated dysmenorrhea and non-

menstrual pelvic pain.

Study Design: A multicenter, prospective, randomized, double-blind, double-dummy, placebo-

controlled Phase 3 study.

Participant Population:

Inclusion Criteria: Women aged 18-45 with surgically confirmed endometriosis and

moderate-to-severe endometriosis-associated pain.

Exclusion Criteria: Conditions other than endometriosis causing chronic pelvic pain, recent

use of hormonal treatments that could confound results.

Randomization and Intervention: Participants are randomized (1:1:1 ratio) to one of three

oral, once-daily treatment groups for up to 6 months:

Linzagolix 75 mg

Linzagolix 200 mg with ABT (1 mg estradiol/0.5 mg norethisterone acetate)

Placebo

Endpoints:

Co-Primary Endpoints: Proportion of responders for dysmenorrhea and non-menstrual

pelvic pain at 3 months. A responder is defined as a patient with a clinically meaningful

reduction in pain scores without an increase in analgesic use.
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Secondary Endpoints: Change in overall pelvic pain, dyschezia, quality of life (e.g., using

the EHP-30 score), and safety assessments.

Assessments:

Pain is measured daily by participants using a Verbal Rating Scale (VRS) or Numeric

Rating Scale (NRS) recorded in an electronic diary.

Quality of life is assessed using validated questionnaires.

Safety monitoring includes tracking adverse events, with a focus on hypoestrogenic effects

like hot flushes and changes in BMD.

Statistical Analysis: The co-primary endpoints are tested hierarchically. The proportion of

responders in each Linzagolix group is compared to the placebo group.
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Caption: Workflow for EDELWEISS Endometriosis Trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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